1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol
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Overview
Description
1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
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Scientific Research Applications
Subheading Antiproliferative Effects on Breast Cancer Cells
1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol derivatives have shown promising antiproliferative activities against the MCF-7 breast cancer cell line. Particularly, compounds like (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine have exhibited significant potency, with IC(50) values in the low micromolar range. Further investigation into their molecular targets through cDNA microarray technology has indicated that these compounds primarily affect genes involved in the apoptosis regulatory pathway (Díaz-Gavilán et al., 2008).
Cholesterol Biosynthesis Inhibition
Subheading Squalene Synthase Inhibition and Cholesterol Reduction
Derivatives of this compound, such as 4,1-benzoxazepine-3-acetic acid derivatives, have demonstrated potent inhibitory activity against squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. These compounds, particularly those with specific substituents and stereochemistry, have shown significant reduction in cholesterol levels in cells and animal models (Miki et al., 2002).
Mechanism of Action
Target of Action
Similar benzoxazepine derivatives have been evaluated for their anticancer properties in breast cancer cells .
Mode of Action
It’s worth noting that certain benzoxazepine derivatives have shown to induce cell cycle arrest in the g2/m phase .
Biochemical Pathways
The induction of cell cycle arrest in the g2/m phase suggests that it may interfere with cell division and proliferation pathways .
Result of Action
Certain benzoxazepine derivatives have shown potent cytotoxicity in both benign (mcf-7) and metastatic (mda-mb-231) breast cancer cells .
Properties
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-1-2-9-7(5-8)6-12-4-3-10-9/h1-2,5,10-11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLTSDVWWJRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(N1)C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.